molecular formula C12H8ClF3O B11859451 1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene

1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene

Cat. No.: B11859451
M. Wt: 260.64 g/mol
InChI Key: INSRLGSTYVGRPQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene (CAS 1261787-17-0) is a valuable naphthalene-based building block in chemical synthesis and materials science research. The compound features two key functional groups: a chloromethyl moiety, which serves as a versatile handle for further derivatization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, and a trifluoromethoxy group attached to the naphthalene ring system. The presence of the trifluoromethoxy group is of particular interest due to its strong electron-withdrawing nature and the ability of fluorine atoms to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This combination makes it a promising precursor for developing more complex molecules. With a molecular formula of C12H8ClF3O and a molecular weight of 260.64 g/mol , this reagent is primarily utilized in pharmaceutical research for the synthesis of candidate compounds, as well as in the development of advanced materials. The structural motif of a functionalized naphthalene is commonly explored in the creation of organic semiconductors, ligands for catalysis, and fluorescent probes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C12H8ClF3O

Molecular Weight

260.64 g/mol

IUPAC Name

1-(chloromethyl)-4-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H8ClF3O/c13-7-8-5-6-11(17-12(14,15)16)10-4-2-1-3-9(8)10/h1-6H,7H2

InChI Key

INSRLGSTYVGRPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Chloromethylation of Substituted Naphthalenes

The core synthetic route to 1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene involves chloromethylation of a pre-functionalized naphthalene derivative. The target compound’s 4-position trifluoromethoxy group must be introduced prior to chloromethylation, typically through electrophilic substitution or coupling reactions. Chloromethylation itself follows a Friedel-Crafts-type mechanism, where formaldehyde derivatives react with hydrochloric acid in the presence of Lewis acids to generate the chloromethyl group.

For 4-(trifluoromethoxy)naphthalene, the electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, directing electrophilic attack to the 1-position. This regioselectivity is critical for achieving the desired product. Experimental data from analogous systems (e.g., 1-chloromethylnaphthalene synthesis) demonstrate that optimal conditions involve:

  • Lewis acid catalysts : Mixed systems of FeCl₃ and CuCl₂ enhance electrophilic activation while minimizing side reactions.

  • Phase transfer catalysts : Benzyltriethylammonium chloride improves interfacial reactivity in biphasic systems.

  • Hydrochloric acid concentration : 42–43% HCl balances reactivity and safety.

Detailed Synthetic Protocols

Direct Chloromethylation Method

Procedure :

  • Reaction Setup : 4-(Trifluoromethoxy)naphthalene (1 mol), paraformaldehyde (1.5–2.5 mol), FeCl₃ (0.02–0.04 mol), CuCl₂ (0.01–0.02 mol), and benzyltriethylammonium chloride (0.008–0.015 mol) are combined with 42.5% HCl (2–3 mol equivalents).

  • Incubation : The mixture is heated to 35–45°C for 2–4 hours, facilitating electrophilic substitution.

  • Workup : The crude product is isolated via phase separation, washed with potassium carbonate solution (8–12%) and water, then crystallized from ethanol or methanol.

Performance Metrics :

ParameterOptimal RangeImpact on Yield/Purity
Temperature35–45°CHigher temps accelerate kinetics but risk decomposition.
HCl Concentration42–43%Maximizes Cl⁻ availability without excessive corrosivity.
Catalyst LoadingFeCl₃/CuCl₂ (1:0.5–1)Synergistic effects improve regioselectivity.

Yield and Purity :

  • Yield : 95–97% under optimized conditions.

  • Purity : ≥98.5% after crystallization.

Stepwise Functionalization

An alternative approach involves synthesizing 4-(trifluoromethoxy)naphthalene first, followed by chloromethylation. The trifluoromethoxy group can be introduced via Ullmann coupling or nucleophilic aromatic substitution, though these methods require stringent anhydrous conditions and palladium catalysts.

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation reduces reaction times by 30–50% while maintaining yields ≥90%. However, scalability and equipment costs remain limitations.

Critical Analysis of Catalytic Systems

Lewis Acid Combinations

Mixed FeCl₃/CuCl₂ systems outperform single-metal catalysts by:

  • Enhancing electrophilicity : Fe³⁺ polarizes the formaldehyde-HCl adduct, while Cu²⁺ stabilizes intermediates.

  • Reducing side reactions : Competitive oxidation or over-chlorination is suppressed.

Comparative Catalyst Performance :

Catalyst SystemYield (%)Purity (%)Reaction Time (h)
FeCl₃/CuCl₂ (1:1)97.199.63
FeCl₃ alone68.790.53
CuCl₂ alone65.387.63

Data adapted from patent examples.

Purification and Crystallization Strategies

Solvent Selection

Ethanol and methanol are preferred for crystallization due to their polarity and low toxicity. Cooling rates of 0.5–0.8°C/10 min to −5°C achieve optimal crystal growth.

Crystallization Efficiency :

SolventRecovery (%)Purity Gain (%)
Ethanol95.41.3
Methanol95.21.1

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents:

ReagentProduct FormedConditionsKey Observations
Sodium azide1-(Azidomethyl)-4-(trifluoromethoxy)naphthaleneDMSO, 60°C, 12hHigh regioselectivity due to steric effects from the trifluoromethoxy group
KCN1-(Cyanomethyl)-4-(trifluoromethoxy)naphthalenePolar aprotic solvent, refluxReaction rate increases with solvent polarity
LiAlH₄1-(Methyl)-4-(trifluoromethoxy)naphthaleneTHF, 0°C → RTComplete reduction to methyl group within 2h

Mechanistic studies indicate an S<sub>N</sub>2 pathway , with the trifluoromethoxy group stabilizing the transition state through inductive effects .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

Pd-Catalyzed Suzuki Coupling

  • Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (DMF, 80°C, 24h) to form biaryl derivatives .

  • Example : Coupling with phenylboronic acid yields 1-(benzyl)-4-(trifluoromethoxy)naphthalene (85% yield) .

Photoredox-Catalyzed Radical Coupling

  • Ir(ppy)₃ photocatalysis enables C–C bond formation with quinoxalinones at the chloromethyl site (CH₃CN, blue LED) .

  • This method avoids traditional directing groups, leveraging the naphthalene ring’s inherent reactivity .

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophiles to specific positions:

ElectrophilePosition SubstitutedConditionsNotes
NO₂⁺C-2HNO₃/H₂SO₄, 0°CMeta-directing effect of -OCF₃
Br₂C-5/C-8FeBr₃, CH₂Cl₂, RTHalogenation occurs at activated positions

Kinetic studies show 20% slower nitration compared to unsubstituted naphthalene due to the electron-withdrawing -OCF₃ group.

Grignard and Organometallic Reactions

The chloromethyl group reacts with Grignard reagents (e.g., MeMgBr, BnMgBr) to form alkylated derivatives:

  • MeMgBr : Substitutes Cl with methyl, forming 1-(isobutyl)-4-(trifluoromethoxy)naphthalene (87% yield, THF, -78°C → RT) .

  • AllylMgBr : Generates allylated products via radical intermediates under photoredox conditions .

Reduction and Oxidation

Reaction TypeReagentProductYield
ReductionLiAlH₄1-(Methyl)-4-(trifluoromethoxy)naphthalene92%
OxidationKMnO₄ (acidic)1-(Carboxy)-4-(trifluoromethoxy)naphthalene78%

Comparative Reactivity of Analogues

CompoundReactivity with NaN₃ (k, s⁻¹)Suzuki Coupling Yield
1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene1.2 × 10⁻³85%
1-Bromo-4-(trifluoromethoxy)naphthalene2.8 × 10⁻³ 92%

The lower reactivity of the chloromethyl derivative compared to brominated analogues is attributed to weaker C–Cl bond polarization .

Mechanistic Insights

  • Steric Effects : The trifluoromethoxy group hinders nucleophilic attack at the adjacent chloromethyl site, favoring reactions at the naphthalene ring’s peri positions .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing charged transition states .

Scientific Research Applications

Chemical Structure and Synthesis

1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene features a naphthalene ring with a chloromethyl group and a trifluoromethoxy group. The synthesis typically involves the chloromethylation of 4-(trifluoromethoxy)naphthalene using formaldehyde and hydrochloric acid under controlled conditions. This method allows for the selective introduction of functional groups onto the naphthalene scaffold, which is crucial for its subsequent applications.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, facilitating the formation of more complex organic molecules. This property is particularly useful for synthesizing various substituted naphthalenes and other aromatic compounds .

Medicinal Chemistry

This compound has been investigated for its potential bioactivity. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. Research indicates its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug discovery efforts focused on novel therapeutics .

Material Science

In material science, this compound is utilized in developing advanced materials with unique properties. Its incorporation into polymers can enhance thermal stability and chemical resistance, making it suitable for high-performance applications in coatings and plastics.

Case Study 1: Drug Discovery

A study explored the structural requirements for naphthalene-based compounds as activators of the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. The findings suggest that derivatives of this compound could be effective in modulating this pathway, highlighting its potential therapeutic applications .

Case Study 2: Advanced Materials

Research on the incorporation of this compound into polymer matrices demonstrated significant improvements in thermal properties and resistance to degradation. This application is particularly relevant for industries requiring durable materials that can withstand harsh environments.

Summary of Key Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules via nucleophilic substitutions.
Medicinal ChemistryPotential anti-inflammatory and anticancer properties; drug discovery focus.
Material ScienceEnhances thermal stability and chemical resistance in polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it an effective intermediate in various chemical reactions . The chloromethyl group can undergo nucleophilic substitution, leading to the formation of diverse derivatives with potential biological and industrial applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(Chloromethyl)naphthalene (CAS 86-52-2)
  • Structure : Lacks the trifluoromethoxy group at position 4.
  • Molecular Weight : 176.64 g/mol .
  • Applications : Used as a reagent in organic synthesis, e.g., in substitution reactions to generate aryl ethers ().
  • Reactivity : The chloromethyl group facilitates nucleophilic substitution, making it a precursor for functionalized naphthalenes .
1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene (CAS 1261488-91-8)
  • Structure : Difluoromethoxy (-OCHF₂) at position 1 and trifluoromethyl (-CF₃) at position 4.
  • Molecular Weight : 262.17 g/mol .
1-Chloro-4-(2-nitrophenoxy)naphthalene (CAS 400075-69-6)
  • Structure: Chlorine at position 1 and a nitro-substituted phenoxy group at position 4.
  • Molecular Weight : 299.71 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Reactivity Profile
1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene 260.64 -CH₂Cl, -OCF₃ High reactivity at -CH₂Cl; stabilized by -OCF₃
1-(Chloromethyl)naphthalene 176.64 -CH₂Cl Versatile in nucleophilic substitutions
1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene 262.17 -OCHF₂, -CF₃ Enhanced lipophilicity due to -CF₃
1-Chloro-4-(2-nitrophenoxy)naphthalene 299.71 -Cl, -O-C₆H₃(NO₂) Electrophilic aromatic substitution favored

Toxicological and Environmental Considerations

  • Naphthalene Derivatives: Parent compounds like naphthalene and methylnaphthalenes are associated with respiratory toxicity and carcinogenicity (–12).
  • Regulatory Status : Naphthalene derivatives are under scrutiny for occupational exposure limits; trifluoromethoxy-containing compounds may require specialized risk assessments .

Biological Activity

1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C11H8ClF3O
  • Molecular Weight : 252.63 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC2=C(C=CC=C2C=C1)C(=C(C=C1)CCl)OC(F)(F)F

Antimicrobial Activity

Research indicates that naphthalene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Potential

There is emerging evidence suggesting that naphthalene derivatives may possess anticancer properties. For instance, compounds structurally related to this compound have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 1: Naphthalene Poisoning

A notable case involved a patient who ingested naphthalene mothballs, leading to severe hemolytic anemia and methemoglobinemia. The treatment included supportive care and the administration of methylene blue, highlighting the compound's toxicological profile and its potential effects on human health . This case underscores the importance of understanding both the therapeutic potentials and risks associated with naphthalene derivatives.

Case Study 2: Pharmacological Screening

In a pharmacological screening study, various naphthalene derivatives were tested for their ability to inhibit efflux pumps in multidrug-resistant bacteria. The results indicated that certain derivatives could enhance the efficacy of conventional antibiotics by preventing bacterial resistance mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. The presence of the trifluoromethoxy group is believed to enhance lipophilicity and membrane permeability, which are critical factors for antimicrobial and anticancer activities.

Structural Feature Biological Activity
Chloromethyl groupPotentially enhances reactivity with biological targets
Trifluoromethoxy groupIncreases lipophilicity and membrane permeability

Q & A

Q. What are the recommended synthetic routes for 1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene?

Methodological Answer: Synthesis typically involves functionalization of the naphthalene core. A common approach is chloromethylation via electrophilic substitution using reagents like chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂). The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using trifluoromethoxide ions under anhydrous conditions. Structural analogs, such as 4-(trifluoromethoxy)benzyl bromide, highlight the importance of protecting-group strategies to prevent side reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and ¹⁹F NMR to confirm substituent positions and electronic environments.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for crystalline derivatives.
    Similar compounds, like 1-(trifluoromethoxy)naphthalene-4-methanol, emphasize the role of crystallography in distinguishing regioisomers .

Q. What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cell Lines: HepG2 (hepatic) and A549 (respiratory) for organ-specific toxicity.
  • Assays: MTT/WST-1 for viability, ROS detection kits for oxidative stress, and comet assays for genotoxicity.
    The Toxicological Profile for naphthalene derivatives recommends standardized protocols for systemic effects (e.g., hepatic, renal) using mammalian models .

Advanced Research Questions

Q. How do substituent positions on the naphthalene ring modulate reactivity and bioactivity?

Methodological Answer:

  • Computational Studies: Density Functional Theory (DFT) calculates substituent effects on electron density (e.g., Hammett σ values).
  • Structure-Activity Relationships (SAR): Compare analogs like 1-methyl-4-(trifluoromethoxy)naphthalene to assess steric/electronic impacts on enzyme inhibition (e.g., cytochrome P450 interactions).
    Evidence from structural analogs underscores the trifluoromethoxy group’s electron-withdrawing nature, which enhances electrophilic reactivity .

Q. How can contradictions in toxicity data across studies be systematically resolved?

Methodological Answer:

  • Risk of Bias (RoB) Assessment: Use tools like Table C-6/C-7 () to evaluate randomization, allocation concealment, and outcome reporting in animal/human studies.
  • Meta-Analysis: Pool data using fixed/random-effects models, adjusting for covariates (e.g., exposure duration, species differences).
    The ATSDR framework () prioritizes peer-reviewed studies and expert-reviewed non-peer-reviewed data to minimize bias .

Q. What models predict the environmental fate and partitioning of this compound?

Methodological Answer:

  • Fugacity Modeling: Estimates distribution in air, water, soil, and biota based on physicochemical properties (log P, vapor pressure).
  • Degradation Studies: Hydrolysis/photolysis experiments under controlled pH/UV conditions to identify breakdown products.
    The Toxicological Profile () emphasizes environmental monitoring in sediment/water matrices to validate model predictions .

Q. What mechanistic insights explain its hepatotoxicity in vivo?

Methodological Answer:

  • Metabolite Profiling: LC-MS/MS to detect reactive intermediates (e.g., epoxides) generated via hepatic CYP450 oxidation.
  • Transcriptomics: RNA-seq of liver tissues to identify dysregulated pathways (e.g., Nrf2/ARE signaling for oxidative stress).
    Systematic reviews () recommend extracting dose-response data from animal studies to establish NOAEL/LOAEL thresholds .

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